molecular formula C22H19N3O5 B11558901 2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methoxybenzoate

2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methoxybenzoate

Cat. No.: B11558901
M. Wt: 405.4 g/mol
InChI Key: CAPIAQQHEOBNJU-ZMOGYAJESA-N
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Description

2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a methoxy group, a pyridinylcarbonyl hydrazinylidene moiety, and a methoxybenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methoxybenzoate typically involves multiple steps. The process begins with the preparation of the hydrazinylidene intermediate, followed by its reaction with methoxybenzoic acid under specific conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, pyridine carboxylic acids, and methoxybenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the hydrazinylidene moiety can produce hydrazine derivatives .

Scientific Research Applications

2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methoxybenzoate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3-methoxybenzoate

InChI

InChI=1S/C22H19N3O5/c1-28-18-7-3-5-16(12-18)22(27)30-19-9-8-15(11-20(19)29-2)13-24-25-21(26)17-6-4-10-23-14-17/h3-14H,1-2H3,(H,25,26)/b24-13+

InChI Key

CAPIAQQHEOBNJU-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CN=CC=C3)OC

Origin of Product

United States

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